molecular formula C7H8ClFN2 B8486176 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

Cat. No.: B8486176
M. Wt: 174.60 g/mol
InChI Key: SIUWTEVZCCYNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine typically involves the reaction of 6-chloro-5-fluoropyridine with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylaminomethyl)pyridine
  • 6-Chloro-N-methyl-3-pyridinemethanamine
  • N-[(6-chloropyridin-3-yl)methyl]methylamine

Uniqueness

1-(6-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8ClFN2/c1-10-3-5-2-6(9)7(8)11-4-5/h2,4,10H,3H2,1H3

InChI Key

SIUWTEVZCCYNCZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

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